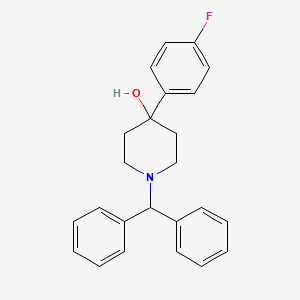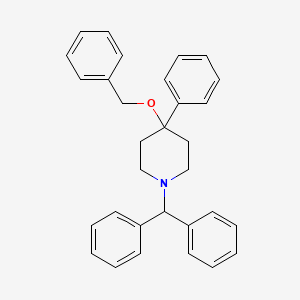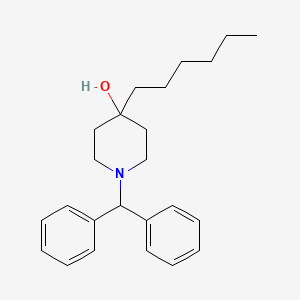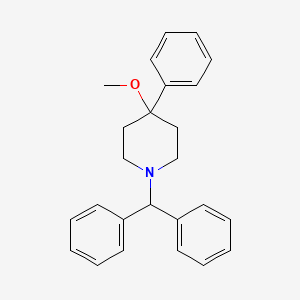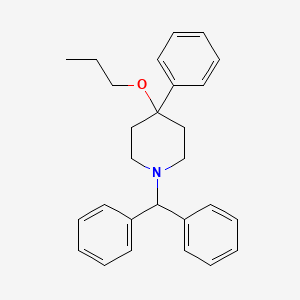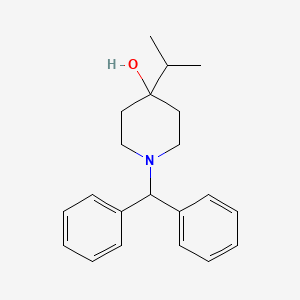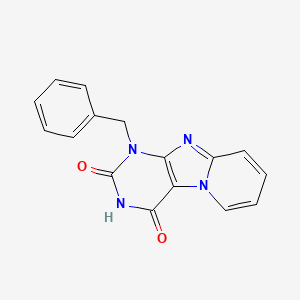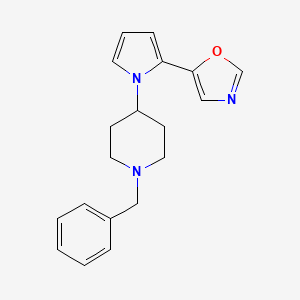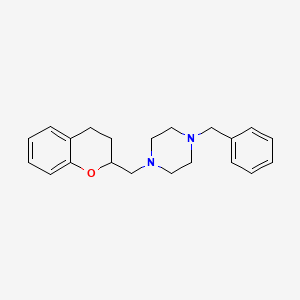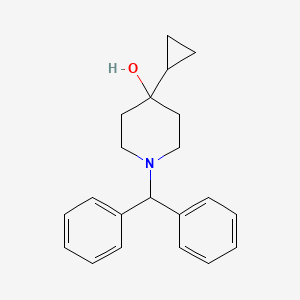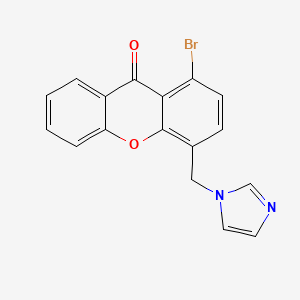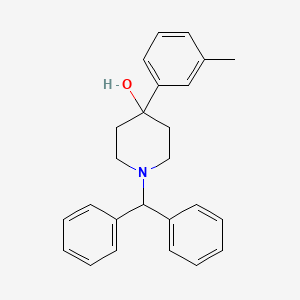![molecular formula C14H10BrN3 B10840295 2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)
2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine: is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a bromophenyl group at the 2-position and a methyl group at the 7-position of the pyrido[2,3-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids .
Suzuki–Miyaura Coupling Reaction:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., DMF).
Conditions: The reaction mixture is heated under reflux with the nucleophile and base until the substitution is complete.
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., KMnO4, H2O2), solvent (e.g., water, acetic acid).
Conditions: The reaction mixture is stirred at room temperature or heated, depending on the oxidizing agent used.
-
Reduction Reactions
Reagents: Reducing agents (e.g., NaBH4, LiAlH4), solvent (e.g., ethanol, THF).
Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reducing agent used.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and fused ring systems.
Applications De Recherche Scientifique
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biological Research: It is used in the study of various biological pathways and molecular targets, including protein kinases and receptors.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of advanced pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors, including tyrosine kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin . These interactions lead to the modulation of cellular signaling pathways, resulting in the inhibition of cell proliferation, induction of apoptosis, and other biological effects.
Comparaison Avec Des Composés Similaires
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrido[2,3-d]pyrimidine ring.
Pyrido[3’,2’4,5]thieno[3,2-b]pyridines: These compounds have a fused thieno ring system and exhibit similar biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds contain a triazolo ring fused to the pyrido[2,3-d]pyrimidine core and are studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H10BrN3 |
|---|---|
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-7-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H10BrN3/c1-9-5-6-11-8-16-13(18-14(11)17-9)10-3-2-4-12(15)7-10/h2-8H,1H3 |
Clé InChI |
QTHPZWOJWWROSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=NC=C2C=C1)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



